molecular formula C8H10O2S B13450591 Isopropyl 2-thiophenecarboxylate

Isopropyl 2-thiophenecarboxylate

Cat. No.: B13450591
M. Wt: 170.23 g/mol
InChI Key: SEGKNRQPCDUXAC-UHFFFAOYSA-N
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Description

Isopropyl 2-thiophenecarboxylate is an organic compound belonging to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl 2-thiophenecarboxylate can be synthesized through several methods. One common approach involves the reaction of thiophene with carbon tetrachloride (CCl4) in the presence of a base such as potassium hydroxide (KOH) and an alcohol like ethanol. This reaction leads to the formation of 2-trichloromethylthiophene, which undergoes alcoholysis to yield the desired ester .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of palladium-catalyzed carbonylation reactions. Thiophene can be carbonylated in the presence of palladium complexes and a cocatalyst such as mercury trifluoroacetate (Hg(CF3COO)2) to produce the ester .

Chemical Reactions Analysis

Types of Reactions: Isopropyl 2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as chromic acid or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

Isopropyl 2-thiophenecarboxylate can be compared with other thiophene derivatives such as:

  • Methyl 2-thiophenecarboxylate
  • Ethyl 2-thiophenecarboxylate
  • 2,5-Thiophenedicarboxylic acid esters

Uniqueness: this compound is unique due to its specific ester group, which can influence its reactivity and applications. Compared to methyl and ethyl esters, the isopropyl group may provide different steric and electronic properties, affecting the compound’s behavior in chemical reactions and biological systems .

Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

propan-2-yl thiophene-2-carboxylate

InChI

InChI=1S/C8H10O2S/c1-6(2)10-8(9)7-4-3-5-11-7/h3-6H,1-2H3

InChI Key

SEGKNRQPCDUXAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=CS1

Origin of Product

United States

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